6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline
説明
特性
IUPAC Name |
6-chloro-2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDVEUJVSQWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline typically involves the reaction of 6-chloro-2-methylquinoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like lutidine. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of high-quality starting materials and stringent quality control measures are essential for industrial production .
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
科学的研究の応用
Synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline
The synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline typically involves the reaction of piperazine with various quinoline derivatives. Notably, the compound can be synthesized using environmentally friendly methods, enhancing its appeal in pharmaceutical development.
Antimalarial Activity
The compound has shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Its mechanism includes inhibiting β-hematin formation, which is crucial for the parasite's survival.
Case Study: Antimalarial Efficacy
A study highlighted the efficacy of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline analogues against chloroquine-resistant strains of P. falciparum. The most potent derivative exhibited an value in the low nanomolar range, demonstrating significant activity at various life stages of the parasite .
Antitubercular Activity
Research has also indicated that derivatives of this compound possess antitubercular properties. The incorporation of piperazine into quinoline structures has been linked to enhanced activity against Mycobacterium tuberculosis.
Case Study: Antitubercular Properties
A series of experiments revealed that certain derivatives exhibited substantial inhibition against M. tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline. Modifications to the quinoline core and piperazine side chain can lead to variations in biological activity.
Key Findings from SAR Studies
| Modification | Impact on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against P. falciparum |
| Alteration in piperazine substituents | Enhanced selectivity for bacterial targets |
作用機序
The mechanism of action of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Substitution Patterns and Structural Modifications
The following table summarizes key analogs and their substituents:
Key Research Findings
- CCR5 Antagonism: Mono-4-(piperazin-1-yl)quinoline derivatives act as CCR5 antagonists (IC₅₀ = 692 nM), with optimization efforts focusing on improving potency .
- Structural Insights: Docking studies reveal that the 4-piperazinyl group in quinoline derivatives stabilizes interactions with kinase ATP-binding pockets ().
- Toxicity Profile: Chloro-substituted quinolines may exhibit hepatotoxicity at high doses, necessitating careful SAR studies ().
生物活性
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoline core with a chlorine atom at the 6-position and a piperazine moiety at the 4-position. This unique structure contributes to its varied biological activities, including antimicrobial and antimalarial properties. The presence of both the chlorine atom and the piperazine ring enhances its ability to interact with various molecular targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
The compound has been investigated for its antimalarial potential, particularly against Plasmodium falciparum. A study highlighted that related quinoline derivatives demonstrated low nanomolar activity with an EC50 value of 0.04 ± 0.01 µM, indicating strong efficacy against the malaria parasite . The mechanism involves inhibition of β-hematin formation, which is critical for the parasite's survival.
The biological activity of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells.
- Cell Signaling Interference : It potentially alters cell signaling pathways, affecting gene expression and cellular metabolism.
- Binding Interactions : The structural features allow it to bind effectively to various biomolecules, influencing their activity .
Case Studies
Several studies have focused on the structure-activity relationships (SAR) of quinoline derivatives, including those similar to 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline:
- Antiplasmodial Efficacy : A detailed SAR study indicated that modifications at the piperazine position can enhance antimalarial activity, with certain substitutions leading to improved potency against resistant strains of P. falciparum .
| Compound | EC50 (µM) | Activity Type |
|---|---|---|
| Compound 60 | 0.04 ± 0.01 | Antimalarial |
| Compound 4 | 3.9–7.8 | Antimicrobial |
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Quinoline core formation | Pd-catalyzed cross-coupling, 80°C | 65 | 90 | |
| Piperazine substitution | Reflux in DMF, 12h | 78 | 95 | |
| Final purification | Column chromatography (SiO₂) | 82 | 98 |
What advanced analytical techniques are critical for structural characterization of this compound?
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., piperazine N–H protons at δ 2.8–3.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 261.0872 for C₁₃H₁₄ClN₃) .
- X-ray crystallography : Resolves monoclinic crystal systems (space group P2₁/c) with H-bonding networks (N–H⋯N) .
Q. Advanced Applications
- DFT calculations : Predict electronic properties and compare with experimental IR/Raman spectra .
- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .
How do researchers design experiments to evaluate its biological activity in antimicrobial assays?
Q. Basic Research Focus
Q. Advanced Research Focus
- Mechanistic studies : Measure target inhibition (e.g., enoyl-ACP reductase activity in M. tuberculosis) .
- Synergy testing : Combine with first-line drugs (rifampicin) to calculate fractional inhibitory concentration indices (FICI) .
What methodologies elucidate the mechanism of action for its anti-inflammatory effects?
Q. Advanced Research Focus
Q. Table 2: In Vivo Anti-Inflammatory Data
| Model | Dose (mg/kg) | Edema Inhibition (%) | Serum COX-2 Reduction (%) | Reference |
|---|---|---|---|---|
| Mouse paw edema | 30 | 64 (3h post-dose) | 45 | |
| LPS-challenged macrophages | 30 µM | 74.1 (NO inhibition) | N/A |
How are structure-activity relationships (SAR) studied to enhance potency?
Q. Advanced Research Focus
- Piperazine modifications : Compare 4-(piperazin-1-yl) with 4-(pyrrolidin-1-yl) derivatives; piperazine enhances solubility and target affinity .
- Substituent effects : 6-Chloro vs. 6-bromo analogs show 2x higher M. tuberculosis inhibition due to electronegativity .
- Pharmacophore modeling : Identify critical interactions (e.g., quinoline N1 with kinase ATP-binding pockets) .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Orthogonal assays : Validate antimicrobial claims using both broth microdilution and agar diffusion .
- Dose standardization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) .
- Computational docking : Explain discrepancies via binding mode analysis (e.g., VEGFR-II vs. COX-2 selectivity) .
How is computational modeling applied to predict pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET prediction : Tools like SwissADME estimate logP (2.1), solubility (-4.2), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding stability to serotonin transporters (SERT) over 100 ns trajectories .
- QSAR models : Correlate ClogP with antimalarial IC₅₀ values (R² = 0.89) .
What comparative studies distinguish this compound from analogs?
Q. Basic Research Focus
Q. Table 3: Key Analog Comparisons
| Analog | Target | IC₅₀ (µM) | logP | Reference |
|---|---|---|---|---|
| 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline | VEGFR-II | 0.45 | 2.1 | |
| 6-Bromo-4-(piperazin-1-yl)quinoline | SERT | 1.2 | 2.8 | |
| 7-Chloro-4-(pyrrolidin-1-yl)quinoline | COX-2 | 5.6 | 1.9 |
What in vivo models are used to assess pharmacokinetics and toxicity?
Q. Advanced Research Focus
- Rodent pharmacokinetics : IV/oral administration (10 mg/kg) shows 58% oral bioavailability and t₁/₂ = 4.2h .
- Hepatotoxicity screening : Measure ALT/AST levels after 7-day dosing (30 mg/kg) .
- Tissue distribution : LC-MS/MS quantifies brain-to-plasma ratio (0.3) for CNS activity .
How are hybrid derivatives synthesized to enhance dual therapeutic effects?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
